N,N'-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide
Overview
Description
N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide is a complex organic compound known for its versatile coordination chemistry and potential biological activities. This compound is a Schiff base, which is formed by the condensation of an aldehyde with a primary amine. Schiff bases are widely studied due to their ability to form stable complexes with various metal ions, making them useful in a range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with hexanediamine under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and is often catalyzed by an acid or base to facilitate the condensation reaction. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antitumor activity is thought to be due to its ability to generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]guanidine hydrochloride: Similar in structure but contains a guanidine group instead of a hexanediamide.
N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]benzohydrazide: Contains a benzohydrazide group instead of a hexanediamide.
Uniqueness
N,N’-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide is unique due to its hexanediamide backbone, which provides flexibility and allows for the formation of diverse metal complexes.
Properties
IUPAC Name |
N,N'-bis[(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHPVKWFBATSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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